molecular formula C18H18N2O4 B5164483 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)oxamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)oxamide

Cat. No.: B5164483
M. Wt: 326.3 g/mol
InChI Key: VSNLBEPSPXOVPI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-ethylphenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-13-5-3-4-6-14(13)20-18(22)17(21)19-10-12-7-8-15-16(9-12)24-11-23-15/h3-9H,2,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNLBEPSPXOVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-ethylphenyl)oxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-ethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting intermediate is then treated with oxalyl chloride to form the desired oxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-ethylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxamide to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or ethylphenyl moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-ethylphenyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. The benzodioxole moiety may contribute to its binding affinity and specificity, while the ethylphenyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methylphenyl)oxamide: Similar structure with a methyl group instead of an ethyl group.

    N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-phenyl)oxamide: Lacks the ethyl substitution on the phenyl ring.

    N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-chlorophenyl)oxamide: Contains a chlorine atom on the phenyl ring.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-ethylphenyl)oxamide is unique due to the presence of both the benzodioxole and ethylphenyl moieties, which may impart distinct chemical and biological properties

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